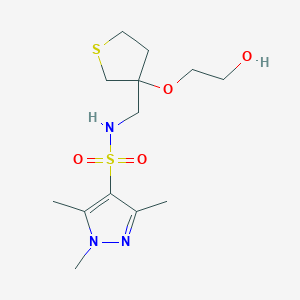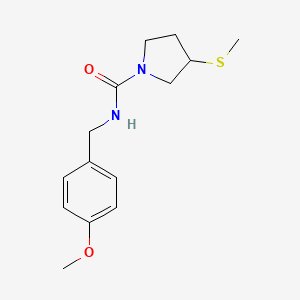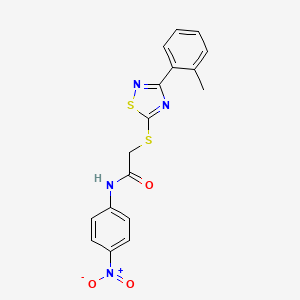
N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine” is a compound that belongs to the class of N-heterocyclic compounds known as quinoxalines . Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial properties . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxalines are essential moieties to treat infectious diseases, and numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Agent
Quinoxalines have been found to have prominent antifungal and antibacterial effects . They are being researched for their potential use in treating various infectious diseases caused by fungi and bacteria .
Antiviral Agent
Quinoxalines also exhibit antiviral properties . They could potentially be used in the development of new antiviral drugs .
Antimicrobial Agent
In addition to their antifungal, antibacterial, and antiviral properties, quinoxalines have been found to have antimicrobial effects . This makes them a potential candidate for the development of new antimicrobial drugs .
Cancer Treatment
Quinoxalines have become a crucial component in drugs used to treat cancerous cells . They have shown promise in the field of oncology .
AIDS Treatment
Quinoxalines are being researched for their potential use in the treatment of AIDS . They could potentially be used in the development of new drugs for this disease .
Treatment of Schizophrenia
Quinoxalines have been found to have potential therapeutic uses in the treatment of schizophrenia . They could potentially be used in the development of new drugs for this mental disorder .
Treatment of Plant Viruses
Quinoxalines have shown potential in the treatment of plant viruses . They could potentially be used in the development of new antiviral drugs for plants .
Green Chemistry and Cost-Effective Methods
Quinoxalines have been the focus of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . This makes them an important compound in the field of sustainable chemistry .
Wirkmechanismus
Target of Action
It is known that quinoxaline derivatives have a wide range of targets, receptors, or microorganisms . Similarly, piperidine-containing compounds are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets of this compound may vary depending on its specific structure and functional groups.
Mode of Action
Quinoxaline and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Quinoxaline and piperidine derivatives are known to affect a wide range of biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
It is known that piperidine derivatives have significant roles in the pharmaceutical industry, suggesting that they may have favorable adme properties . The specific ADME properties of this compound would depend on its specific structure and functional groups.
Result of Action
Quinoxaline and piperidine derivatives are known to have a wide range of biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and affected biochemical pathways.
Action Environment
It is known that the action of pharmaceutical compounds can be influenced by various environmental factors, such as ph, temperature, and the presence of other compounds . The specific influences on this compound would depend on its specific properties and the environment in which it is used.
Zukünftige Richtungen
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This points to a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-quinoxalin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18(2)12-7-9-19(10-8-12)15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQIPLMVWMHWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2392699.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)



![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)
![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)